![molecular formula C48H84O12Ti B3056038 Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium CAS No. 68443-46-9](/img/structure/B3056038.png)
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium is a complex organotitanium compound with the molecular formula C48H84O12Ti and a molecular weight of 901.04 g/mol . This compound is known for its unique structure, which includes multiple allyloxy groups and titanium centers, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium typically involves the reaction of titanium tetrachloride with 2,2-bis[(allyloxy)methyl]butan-1-ol in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
TiCl4+4C8H16O3→Ti(C8H16O3)4+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a wide range of functionalized titanium compounds.
Scientific Research Applications
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium has several applications in scientific research, including:
Mechanism of Action
The mechanism by which Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium exerts its effects involves the interaction of its titanium centers with various molecular targets. The allyloxy groups facilitate binding to substrates, enhancing the compound’s catalytic activity. The titanium centers can undergo redox reactions, playing a crucial role in the compound’s reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Titanium Tetrakis(2,2-bis[(allyloxy)methyl]butoxide): This compound has a similar structure but differs in the oxidation state of titanium and the nature of the ligands.
Titanium Tetrakis(2-propenolato methyl)-1-butanolato adduct: Another related compound with different substituents on the titanium center.
Uniqueness
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium is unique due to its specific combination of allyloxy groups and titanium centers, which confer distinct catalytic properties and reactivity compared to other titanium compounds .
Properties
CAS No. |
68443-46-9 |
|---|---|
Molecular Formula |
C48H84O12Ti |
Molecular Weight |
901 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C12H21O3.Ti/c4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h4*4-5H,1-2,6-11H2,3H3;/q4*-1;+4 |
InChI Key |
DFESRENJADTWAF-UHFFFAOYSA-N |
SMILES |
CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Canonical SMILES |
CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Key on ui other cas no. |
68443-46-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


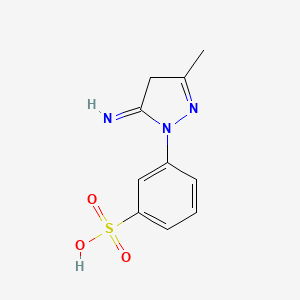



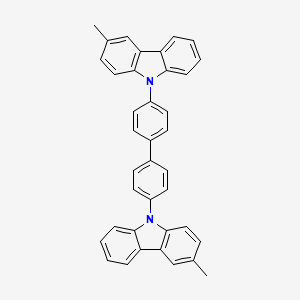
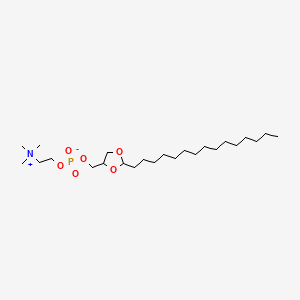
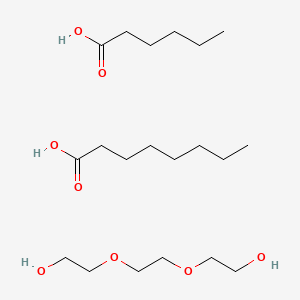



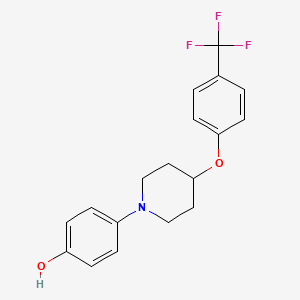
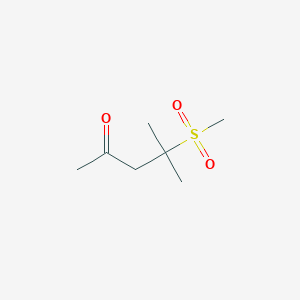
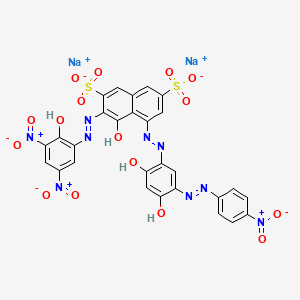
![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)
